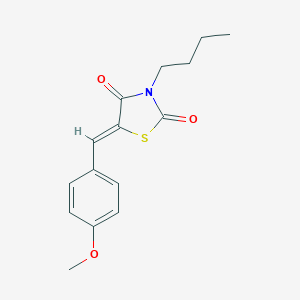![molecular formula C17H10N2O2 B229696 1-(3-pyridinylcarbonyl)benzo[cd]indol-2(1H)-one](/img/structure/B229696.png)
1-(3-pyridinylcarbonyl)benzo[cd]indol-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-pyridinylcarbonyl)benzo[cd]indol-2(1H)-one, also known as WIN 55,212-2, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It was first synthesized in 1993 and has since been used in various scientific research studies to understand its mechanism of action and potential benefits.
作用机制
1-(3-pyridinylcarbonyl)benzo[cd]indol-2(1H)-one 55,212-2 acts as a partial agonist of the cannabinoid receptors CB1 and CB2, which are found throughout the body, including in the brain and immune system. It has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in various physiological processes.
Biochemical and Physiological Effects:
1-(3-pyridinylcarbonyl)benzo[cd]indol-2(1H)-one 55,212-2 has been shown to have a range of biochemical and physiological effects, including reducing inflammation, decreasing pain sensitivity, and inducing apoptosis (cell death) in cancer cells. It has also been shown to modulate the immune system and improve neurological function in animal models of neurological disorders.
实验室实验的优点和局限性
One advantage of using 1-(3-pyridinylcarbonyl)benzo[cd]indol-2(1H)-one 55,212-2 in lab experiments is its well-established mechanism of action and pharmacology. It has also been shown to be relatively safe and well-tolerated in animal studies. However, one limitation is that its effects can be variable depending on the experimental conditions and the specific disease model being studied.
未来方向
There are several potential future directions for research on 1-(3-pyridinylcarbonyl)benzo[cd]indol-2(1H)-one 55,212-2. One area of interest is its potential use as a therapeutic agent for neurological disorders, particularly epilepsy and multiple sclerosis. Another area of interest is its potential anti-cancer properties, which could be further explored in preclinical and clinical studies. Additionally, there is a need for more studies to understand the long-term effects and safety profile of 1-(3-pyridinylcarbonyl)benzo[cd]indol-2(1H)-one 55,212-2.
合成方法
The synthesis of 1-(3-pyridinylcarbonyl)benzo[cd]indol-2(1H)-one 55,212-2 involves several steps, including the reaction of 2-nitrobenzaldehyde with pyridine-3-carboxylic acid, followed by reduction of the resulting nitro compound to the corresponding amine. The amine is then reacted with 1,3-dimethyl-2-imidazolidinone to form the final product.
科学研究应用
1-(3-pyridinylcarbonyl)benzo[cd]indol-2(1H)-one 55,212-2 has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy, multiple sclerosis, and Parkinson's disease. It has also been studied for its potential anti-inflammatory, analgesic, and anti-cancer properties.
属性
分子式 |
C17H10N2O2 |
|---|---|
分子量 |
274.27 g/mol |
IUPAC 名称 |
1-(pyridine-3-carbonyl)benzo[cd]indol-2-one |
InChI |
InChI=1S/C17H10N2O2/c20-16(12-6-3-9-18-10-12)19-14-8-2-5-11-4-1-7-13(15(11)14)17(19)21/h1-10H |
InChI 键 |
CLACDDAWBPYPHD-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)C(=O)C4=CN=CC=C4 |
规范 SMILES |
C1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)C(=O)C4=CN=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Benzyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229614.png)
![[3-[(3-Carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-2-methoxypropyl]mercury;hydrate](/img/structure/B229616.png)
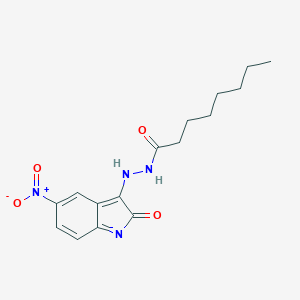
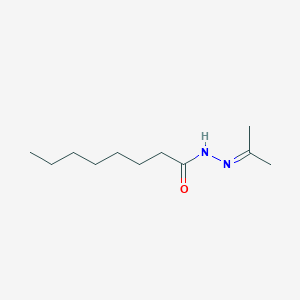
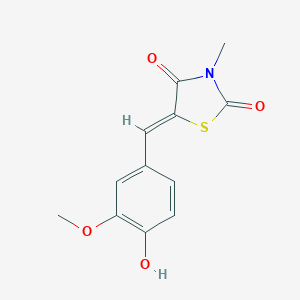
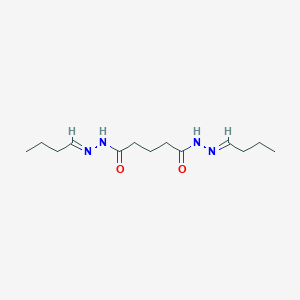
![N'-[(1E)-ethylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B229626.png)
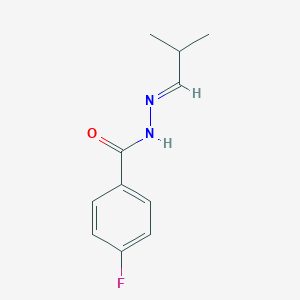
![1-N',5-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]pentanedihydrazide](/img/structure/B229632.png)
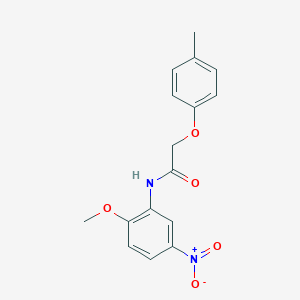
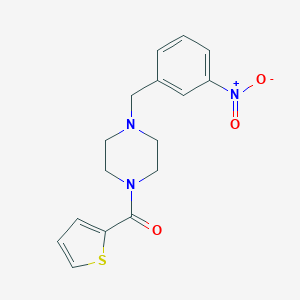
![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B229635.png)

